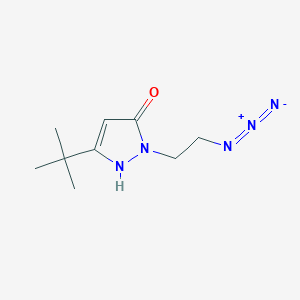![molecular formula C9H13N5S B1484064 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098131-87-2](/img/structure/B1484064.png)
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Vue d'ensemble
Description
“3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” is a chemical compound with the molecular formula C9H13N5O and a molecular weight of 207.23 g/mol. It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
Pyrazole, the core structure in the given compound, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would require further analysis.Chemical Reactions Analysis
Pyrazole derivatives are known for their diverse reactivity. They can undergo various reactions such as [3 + 2] cycloaddition, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and dehydrogenative coupling reactions .Physical And Chemical Properties Analysis
Pyrazole, the core structure, is a weak base, with its strength highly dependent on the nature of its substituent groups . The specific physical and chemical properties of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would require further investigation.Applications De Recherche Scientifique
Organic Synthesis Intermediates
Pyrazole derivatives are pivotal in organic synthesis, serving as intermediates for constructing more complex molecules. The azidoethyl and methyl groups in 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various reactions, such as cycloadditions, to form new bonds and frameworks . This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biological Activity Modulation
The pyrazole core is associated with a wide range of biological activities. It can be used to synthesize compounds with potential antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties . The specific substituents on the pyrazole ring, like the azidoethyl group, can be tailored to target different biological pathways.
Photophysical Properties
Pyrazole derivatives exhibit exceptional photophysical properties, making them suitable for applications in material science. They can be used in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit and absorb light at various wavelengths .
Agricultural Chemicals
In agriculture, pyrazole derivatives are used to create compounds that act as herbicides, insecticides, and fungicides. The structural flexibility of 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole allows for the synthesis of targeted agents that can protect crops from pests and diseases .
Antifungal and Antibacterial Agents
The compound’s derivatives have shown promising antifungal and antibacterial activities, which can be harnessed to develop new classes of antibiotics and antifungal medications. This is particularly important in the face of rising antibiotic resistance .
Antioxidant Development
Pyrazole derivatives can also act as antioxidants. They can neutralize free radicals and prevent oxidative stress, which is a contributing factor in many chronic diseases. This property can be explored for the development of novel antioxidant therapies .
Material Science Applications
Due to their stability and reactive functional groups, pyrazole derivatives like 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be used in the creation of new materials with specific mechanical, thermal, or electrical properties .
Pharmaceutical Drug Design
The pyrazole ring is a common motif in drug design due to its compatibility with various biological targets. The compound can be used to design drugs with improved efficacy and reduced side effects for a range of diseases .
Safety and Hazards
Pyrazole is classified as having acute toxicity, both orally and dermally. It can cause skin irritation and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure . The specific safety and hazards of “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” would need to be determined through further study.
Orientations Futures
Recent research has focused on the green multicomponent synthesis of pyrazole derivatives, including the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent-free conditions . This approach aligns with the principles of green chemistry and represents a promising direction for future research.
Mécanisme D'action
Pyrazoles
are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .
Target of action
For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of action
Pyrazole derivatives often work by interacting with their targets and causing changes in cellular processes .
Biochemical pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
Pyrazole derivatives can have a variety of effects, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
3-(2-azidoethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-14-9(2-4-11-13-10)7-6-15-5-3-8(7)12-14/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQNCLSGQSMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)





![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1484003.png)